molecular formula C6H7ClN2O2 B1426230 3-(3-Chloroisoxazol-5-yl)propanamide CAS No. 1322604-59-0

3-(3-Chloroisoxazol-5-yl)propanamide

Cat. No.: B1426230
CAS No.: 1322604-59-0
M. Wt: 174.58 g/mol
InChI Key: GWNCFXTWACWKTR-UHFFFAOYSA-N
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Description

“3-(3-Chloroisoxazol-5-yl)propanamide” is a chemical compound with the formula C6H7ClN2O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanamide group attached to a chloroisoxazole ring . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Synthesis and Chemical Properties

3-(3-Chloroisoxazol-5-yl)propanamide derivatives exhibit significant roles in chemical synthesis and material properties. The compounds have been utilized in various synthetic pathways, displaying their versatility in creating structurally diverse compounds. For instance, they are used in microwave-assisted synthesis to yield 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, indicating their utility in streamlining complex synthetic procedures (Tan, Lim, & Dolzhenko, 2017). Similarly, these derivatives have been synthesized and characterized for their unique crystal structure and herbicidal activity, highlighting their potential in agriculture (Liu et al., 2008).

Biological Activities and Applications

This compound and its derivatives are recognized for their biological activities, which span across different areas of medicinal chemistry. For example, they have been tested for antinociceptive activity, where certain compounds within this class demonstrated significant activity, suggesting potential applications in pain management (Önkol et al., 2004). Additionally, their use in the synthesis of compounds with antimicrobial properties emphasizes their relevance in combating microbial infections (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Mechanism of Action

Target of Action

The primary targets of the compound 3-(3-Chloroisoxazol-5-yl)propanamide are currently unknown. This compound is a relatively new entity in the field of pharmaceutical research and its specific targets are yet to be identified .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well documented. Therefore, its impact on bioavailability is unclear. Future studies are needed to understand the pharmacokinetic profile of this compound .

Action Environment

Factors such as temperature, pH, and presence of other molecules could potentially affect the compound’s action, but specific details are currently unknown .

Properties

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c7-5-3-4(11-9-5)1-2-6(8)10/h3H,1-2H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNCFXTWACWKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Cl)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.